N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a thiadiazole ring, and various functional groups, making it a versatile molecule for different applications.
Properties
Molecular Formula |
C14H17N3O3S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H17N3O3S/c1-17(14-15-13(9-18-2)16-21-14)8-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7H,5-6,8-9H2,1-2H3 |
InChI Key |
PLWRDNCUEGDKAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=NS3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the thiadiazole ring. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxin and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but has different functional groups.
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds have similar structures but include bromobenzenesulfonamide groups.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine is unique due to its combination of benzodioxin and thiadiazole rings, along with the specific functional groups that confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
